molecular formula C10H15N3O2 B5588363 N-butyl-2-(pyrimidin-2-yloxy)acetamide

N-butyl-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B5588363
M. Wt: 209.24 g/mol
InChI Key: UCVWIQROPJQESQ-UHFFFAOYSA-N
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Description

N-butyl-2-(pyrimidin-2-yloxy)acetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a molecular structure comprising an acetamide scaffold N-substituted with a butyl group and further functionalized with a pyrimidinyloxy moiety. This structure is closely related to a class of 2-aryloxy-N-(pyrimidin-5-yl)acetamides that have been identified via high-throughput screening as potent inhibitors of the SLACK (KNa1.1, KCNT1) potassium channel . Gain-of-function mutations in the KCNT1 gene that encodes this channel are a known cause of severe treatment-resistant epileptic disorders such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) . Consequently, this compound and its structural analogs represent a compelling starting point for the development of novel therapeutic agents for pharmacoresistant epilepsies, providing researchers with a valuable tool for investigating KCNT1 biology and channelopathy mechanisms. The molecular framework of this acetamide derivative offers multiple sites for chemical modification, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . Research into this compound class contributes to the broader understanding of the Slo family of potassium channels and the pursuit of targeted Central Nervous System (CNS) therapies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-butyl-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-3-5-11-9(14)8-15-10-12-6-4-7-13-10/h4,6-7H,2-3,5,8H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVWIQROPJQESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of N-butylacetamide with pyrimidine-2-ol. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the pyrimidine-2-ol, facilitating its nucleophilic attack on the carbonyl carbon of N-butylacetamide. The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-butyl-2-(pyrimidin-2-yloxy)ethylamine.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent used.

Scientific Research Applications

N-butyl-2-(pyrimidin-2-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-butyl-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key physicochemical and synthetic properties of N-butyl-2-(pyrimidin-2-yloxy)acetamide and related compounds from the evidence:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Synthesis Yield (%) Key Applications/Findings
This compound Pyrimidin-2-yloxy Not reported Calculated: ~265 Not reported Inferred: Potential enzyme inhibition or agrochemical activity
5c () 4-Chlorophenyl-hydrazono 86 361 Not reported Structural characterization via NMR/MS
N-Butyl-2-(4-butyryl-2,3-dichloro-phenoxy)acetamide (27, ) 4-Butyryl-2,3-dichloro-phenoxy Not reported Calculated: ~402 45 Synthetic intermediate for bioactive molecules
N-Butyl-2-(4-butyryl-2-fluoro-phenoxy)acetamide (30, ) 4-Butyryl-2-fluoro-phenoxy 75 Calculated: ~337 82 High-yield synthesis via halogenated precursors
12i () 4-Bromo, hydroxy, methoxybenzoyl Not reported Not reported Not reported Dual α-glucosidase/α-amylase inhibition
N,N-Diethyl-2-(3-methylphenyl)acetamide (F1, ) 3-Methylphenyl Not reported Calculated: ~235 Not reported Mosquito repellent (comparable to DEET)

Key Observations:

Structural Variations: Pyrimidin-2-yloxy vs. This may enhance solubility and target specificity in biological systems . N-Alkyl Chains: The N-butyl group is shared with compounds 27 and 30, which exhibit moderate to high synthesis yields (45–82%). Longer alkyl chains (e.g., N-hexyl in 5d, ) reduce melting points, suggesting improved crystallinity with shorter chains .

Synthetic Efficiency: Yields for phenoxy-substituted analogs vary widely (45–82%), influenced by substituent electronic effects. Electron-withdrawing groups (e.g., nitro in 5f, ) may complicate synthesis, whereas halogenated precursors (e.g., 2-fluoro in 30, ) enable efficient amidation .

Biological Relevance :

  • Enzyme Inhibition : Compound 12i () demonstrates that bulky, polar substituents (e.g., bromophenyl, hydroxy groups) enhance inhibitory activity against carbohydrate-metabolizing enzymes. The pyrimidine group in the target compound could mimic these effects .
  • Repellent Activity : DEPA analogs () highlight the role of lipophilic groups (e.g., methyl/methoxy phenyl) in insect repellency. The pyrimidine group’s balance of polarity and rigidity may offer unique advantages in agrochemical design .

Research Findings and Implications

Physicochemical Properties:

  • Melting Points: Phenoxy analogs with electron-withdrawing substituents (e.g., nitro in 5f, : 185°C) exhibit higher melting points than halogenated derivatives (e.g., 30: 75°C). The pyrimidine group’s polarity may result in intermediate values .

Q & A

Q. What are the recommended synthetic routes for N-butyl-2-(pyrimidin-2-yloxy)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Nucleophilic Substitution : React pyrimidin-2-ol with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidinyloxy linkage .

Amide Coupling : Introduce the N-butyl group via condensation reactions using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DCM) .

Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product.
Optimization Strategies :

  • Vary solvent polarity (DMF vs. THF) to enhance solubility of intermediates.
  • Adjust reaction temperature (60–80°C for substitution; room temperature for coupling).
  • Monitor progress via TLC and confirm purity with ¹H/¹³C NMR .

Q. How should researchers approach the structural elucidation of this compound to confirm its molecular integrity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and butyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) .
  • IR Spectroscopy : Identify key functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure using SHELX programs for precise bond-length/angle measurements .
    Cross-Validation : Compare data with computational models (DFT calculations) and reference databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory spectroscopic data encountered during characterization?

Methodological Answer: Address discrepancies using:

  • Complementary Techniques : If NMR and IR conflict (e.g., unexpected C=O shifts), validate with X-ray diffraction or high-resolution mass spectrometry .
  • Isotopic Labeling : Synthesize deuterated analogs to resolve overlapping proton signals in crowded spectral regions.
  • Dynamic NMR Experiments : Study temperature-dependent shifts to identify conformational flexibility .
  • Computational Validation : Use Gaussian or ORCA software to simulate spectra and match experimental peaks .

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of derivatives for enhanced biological activity?

Methodological Answer: Stepwise Approach :

Analog Synthesis : Modify substituents on the pyrimidine ring (e.g., Cl, CH₃) and vary the butyl chain length.

Biological Assays : Test analogs for enzyme inhibition (e.g., IC₅₀ values via fluorogenic substrates) or receptor binding (radioligand displacement assays) .

QSAR Modeling : Use statistical tools (e.g., CoMFA, MLR) to correlate substituent properties (logP, Hammett constants) with activity.

Molecular Docking : Predict binding modes against target proteins (e.g., kinases) using AutoDock Vina .

Q. What methodologies are recommended for determining the mechanism of action in biological systems?

Methodological Answer: Integrated Workflow :

  • In Vitro Studies :
    • Enzyme Inhibition : Measure kinetic parameters (Km, Vmax) under varying substrate/inhibitor concentrations.
    • Cellular Assays : Assess apoptosis (Annexin V staining) or signaling pathways (Western blot for phosphorylated proteins) .
  • In Silico Tools :
    • Perform molecular dynamics (MD) simulations (GROMACS) to study protein-ligand stability.
    • Validate binding free energies via MM-PBSA calculations .
  • Pharmacological Profiling : Screen against panels of related targets (e.g., GPCRs, ion channels) to rule off-target effects .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Root-Cause Analysis :

Assay Conditions : Compare buffer pH, ionic strength, and co-factor requirements (e.g., Mg²⁺ for kinases).

Membrane Permeability : Use Caco-2 cell models or PAMPA assays to evaluate compound uptake discrepancies .

Metabolic Stability : Incubate with liver microsomes to identify rapid degradation in certain systems.

Data Normalization : Apply Z-score or percent inhibition metrics to harmonize results from heterogeneous platforms .

Q. What advanced techniques are critical for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions.
  • HPLC-MS Analysis : Track degradation products and quantify half-life (t₁/₂) .
  • Solid-State Stability : Perform XRPD to monitor crystallinity changes under humidity stress (40–75% RH) .

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